2-(2-Aminocyclopentyl)ethan-1-ol CAS number and molecular identifiers
2-(2-Aminocyclopentyl)ethan-1-ol CAS number and molecular identifiers
An In-depth Technical Guide to 2-(2-Aminocyclopentyl)ethan-1-ol: Properties, Applications, and Protocols
Abstract
This technical guide provides a comprehensive overview of 2-(2-aminocyclopentyl)ethan-1-ol (CAS No. 109842-93-5), a bifunctional organic compound featuring a cyclopentyl scaffold. As a molecule incorporating both a primary amine and a primary alcohol, it represents a valuable building block in medicinal chemistry and synthetic organic chemistry. This document details its molecular identifiers, physicochemical properties, potential synthetic strategies, and applications in drug discovery as a versatile scaffold. Furthermore, it outlines critical safety and handling procedures based on data from analogous structures and provides a representative experimental protocol for its derivatization, underscoring its utility for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
2-(2-Aminocyclopentyl)ethan-1-ol is a chiral amino alcohol whose identity is defined by several key identifiers. The presence of two stereocenters on the cyclopentane ring means the molecule can exist as different stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)). The specific stereochemistry is crucial in pharmacological applications, as biological systems often exhibit high stereoselectivity. The identifiers listed below may represent a specific stereoisomer or the racemic mixture.
Molecular Identifiers Summary
The fundamental molecular data for 2-(2-aminocyclopentyl)ethan-1-ol are summarized in the table below. These identifiers are essential for unambiguous database searching and regulatory documentation.
| Identifier | Value | Source |
| CAS Number | 109842-93-5 | [1][2][3] |
| Molecular Formula | C₇H₁₅NO | [2][4] |
| Molecular Weight | 129.20 g/mol | [2][5] |
| SMILES | C1CN)CCO (for (1S,2R) isomer) | [4] |
| InChI | InChI=1S/C7H15NO/c8-7-3-1-2-6(7)4-5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 (for (1S,2R) isomer) | [4] |
| InChIKey | ORYSLNLONJQCSR-NKWVEPMBSA-N (for (1S,2R) isomer) | [4] |
| MDL Number | MFCD24448482 | [2] |
Physicochemical Data
Detailed experimental physicochemical data for this specific compound is not widely available in the public literature. The properties listed are often predicted or based on structurally similar compounds. Researchers should perform their own characterization for definitive values.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid or solid | Based on analogous compounds like [(1S,2S)-2-aminocyclopentyl]methanol.[6] |
| Boiling Point | Not reported | Expected to be relatively high due to hydrogen bonding capabilities of the -NH₂ and -OH groups. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol). | The amine and hydroxyl groups suggest potential water solubility. |
| XlogP (Predicted) | 0.1 | [4] |
Synthesis and Manufacturing Insights
A logical and common approach for creating chiral 1,2-disubstituted cyclopentanes involves stereoselective reduction or modification of a prochiral cyclopentanone precursor.[7] This ensures control over the relative and absolute stereochemistry, which is paramount for pharmaceutical applications.
A potential synthetic workflow could be conceptualized as follows:
Caption: Generalized synthetic pathway for chiral amino alcohols.
This approach leverages the vast toolkit of asymmetric catalysis to set the stereocenter of the hydroxyl group, followed by a robust chemical reduction of the nitrile to yield the primary amine. Alternative strategies could involve the functionalization of cyclopentene oxide or the elaboration of chiral cyclopentyl-derived amino acids.
Applications in Research and Drug Development
The true value of 2-(2-aminocyclopentyl)ethan-1-ol lies in its utility as a versatile chemical scaffold. The presence of two distinct and reactive functional groups—a primary amine and a primary alcohol—on a conformationally constrained cyclopentyl ring makes it an attractive starting point for generating libraries of diverse small molecules.
Scaffold for Combinatorial Chemistry
In drug discovery, multicomponent reactions (MCRs) and parallel synthesis are powerful tools for rapidly creating large numbers of structurally diverse compounds for biological screening.[8] 2-(2-aminocyclopentyl)ethan-1-ol is an ideal substrate for such efforts.
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The primary amine can be readily derivatized via acylation, sulfonylation, reductive amination, or used in Ugi-type MCRs.
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The primary alcohol can be functionalized through etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid, opening up further synthetic possibilities.
This dual reactivity allows for the systematic exploration of the chemical space around the cyclopentyl core, which is a common motif in many biologically active molecules.
Caption: Use of the scaffold in combinatorial library synthesis.
Precursor for Complex Molecules
Beyond library synthesis, this compound serves as a key intermediate for more complex target molecules. Its structural features are found in various classes of compounds investigated for therapeutic potential, including enzyme inhibitors and receptor modulators.[9] The defined stereochemistry of the amino alcohol moiety can be critical for achieving specific and high-affinity interactions with biological targets.[9]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-(2-aminocyclopentyl)ethan-1-ol is not widely available. Therefore, a conservative approach to safety must be adopted by treating it with the hazards associated with analogous corrosive and flammable amino alcohols.[10]
Hazard Identification (Inferred)
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Skin Corrosion/Irritation: Likely to be corrosive or irritating to the skin. Causes severe skin burns and eye damage.
-
Eye Damage: Poses a risk of serious eye damage.[11]
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[12]
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Flammability: May be a combustible liquid. Vapors may form explosive mixtures with air.[10]
Recommended Handling Procedures
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge.[10][13]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as some amines are sensitive to air and carbon dioxide.[10]
-
Store in a designated corrosives area.[10]
Representative Experimental Protocol: N-Acylation
This protocol provides a general method for acylating the primary amine group of 2-(2-aminocyclopentyl)ethan-1-ol, demonstrating its use as a chemical building block.
Objective: To synthesize N-(2-(2-hydroxyethyl)cyclopentyl)acetamide as a representative derivative.
Materials:
-
2-(2-Aminocyclopentyl)ethan-1-ol
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-aminocyclopentyl)ethan-1-ol (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.
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Reagent Addition: While stirring, add acetyl chloride (1.1 eq) dropwise to the solution. Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions. The TEA is essential to neutralize the HCl byproduct generated during the acylation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and HCl salt. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash with brine. Causality Note: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
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Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Conclusion
2-(2-Aminocyclopentyl)ethan-1-ol (CAS: 109842-93-5) is a valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature, combined with a stereochemically rich cyclopentyl core, provides a robust platform for generating diverse molecular libraries. While detailed experimental data on the compound itself is limited, its structural motifs are well-represented in chemical literature, allowing for informed decisions regarding its synthesis, handling, and application. For researchers in medicinal chemistry, this compound offers significant potential as a starting scaffold for developing novel therapeutics.
References
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PubChemLite. (n.d.). 2-(2-aminocyclopentyl)ethan-1-ol (C7H15NO). Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 2-((2-Aminophenyl)amino)ethan-1-ol. Retrieved February 14, 2026, from [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time. (2023, April 1). CNR-IRIS. Retrieved February 14, 2026, from [Link]
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Noey, E., et al. (n.d.). Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. Retrieved February 14, 2026, from [Link]
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Otamukhamedova, G., et al. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. Retrieved February 14, 2026, from [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon. Retrieved February 14, 2026, from [Link]
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